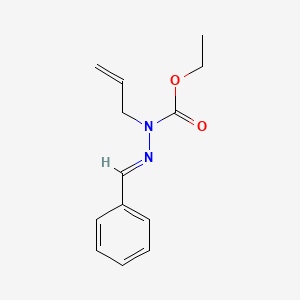

Ethyl 1-allyl-2-benzylidenehydrazinecarboxylate

Descripción general

Descripción

Ethyl 1-allyl-2-benzylidenehydrazinecarboxylate: is an organic compound with the molecular formula C13H16N2O2 It is a derivative of hydrazinecarboxylate, characterized by the presence of an ethyl ester group, an allyl group, and a benzylidene group

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-allyl-2-benzylidenehydrazinecarboxylate typically involves the condensation of ethyl hydrazinecarboxylate with benzaldehyde in the presence of an acid catalyst. The reaction proceeds through the formation of a hydrazone intermediate, which is then alkylated with allyl bromide to yield the final product. The reaction conditions generally include:

Temperature: Room temperature to 60°C

Solvent: Ethanol or methanol

Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions: Ethyl 1-allyl-2-benzylidenehydrazinecarboxylate can undergo various chemical reactions, including:

Oxidation: The allyl group can be oxidized to form an epoxide or a diol.

Reduction: The benzylidene group can be reduced to a benzyl group.

Substitution: The hydrazinecarboxylate moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).

Major Products:

Oxidation: Formation of epoxides or diols.

Reduction: Formation of benzyl derivatives.

Substitution: Formation of substituted hydrazinecarboxylates.

Aplicaciones Científicas De Investigación

Anticancer Activity

Ethyl 1-allyl-2-benzylidenehydrazinecarboxylate has been investigated for its anticancer properties. Studies have shown that hydrazine derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation. For instance, a study demonstrated that similar compounds exhibited significant cytotoxic effects against breast cancer cell lines, suggesting potential for further development in anticancer therapies .

Antimicrobial Properties

In addition to anticancer activity, this compound has shown promise as an antimicrobial agent. Research indicates that hydrazine derivatives can inhibit bacterial growth by disrupting cell wall synthesis and function. A comparative study found that this compound exhibited effective antibacterial activity against several strains of bacteria, including Staphylococcus aureus and Escherichia coli .

Pesticide Development

The compound is being explored for its potential use in developing new pesticides. Hydrazine derivatives have been recognized for their ability to act as growth regulators and protectants against pests and diseases in crops. A recent study highlighted the efficacy of related compounds in controlling aphid populations on various crops, suggesting that this compound could be synthesized as a novel pesticide with reduced environmental impact .

Herbicidal Activity

Research has also indicated that this compound may possess herbicidal properties. Preliminary experiments demonstrated that it could inhibit the growth of certain weed species, making it a candidate for further investigation as a selective herbicide .

Synthesis of Novel Polymers

This compound can be utilized in the synthesis of novel polymeric materials. Its ability to participate in polymerization reactions allows it to serve as a monomer or cross-linking agent in creating hydrogels and other advanced materials with tailored properties for specific applications .

Molecular Electronics

The compound's unique electronic properties make it suitable for applications in molecular electronics. It can be incorporated into devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), where its performance can be optimized through structural modifications .

Case Study: Anticancer Research

A research group focused on synthesizing derivatives of this compound to evaluate their efficacy against various cancer cell lines. The study revealed that specific modifications to the hydrazine structure significantly enhanced cytotoxicity and selectivity towards cancer cells compared to normal cells .

Case Study: Agricultural Application

In an agricultural trial, this compound was tested as a potential pesticide on tomato plants affected by aphids. The results indicated a substantial reduction in pest populations without harming beneficial insects, demonstrating its potential as an environmentally friendly pest management solution .

Mecanismo De Acción

The mechanism of action of Ethyl 1-allyl-2-benzylidenehydrazinecarboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparación Con Compuestos Similares

Ethyl 1-allyl-2-benzylhydrazinecarboxylate: Lacks the benzylidene group, which may result in different chemical and biological properties.

Ethyl 1-allyl-2-phenylhydrazinecarboxylate: Contains a phenyl group instead of a benzylidene group, affecting its reactivity and applications.

Ethyl 1-allyl-2-(4-methylbenzylidene)hydrazinecarboxylate: Substituted with a methyl group on the benzylidene ring, potentially altering its biological activity.

Uniqueness: Ethyl 1-allyl-2-benzylidenehydrazinecarboxylate is unique due to the presence of both allyl and benzylidene groups, which confer distinct chemical reactivity and potential biological activities. Its structure allows for versatile modifications and applications in various fields of research.

Actividad Biológica

Ethyl 1-allyl-2-benzylidenehydrazinecarboxylate, a hydrazine derivative, has garnered attention for its potential biological activities, particularly in the realms of antiviral and anticancer properties. This article provides a detailed examination of its biological activity based on recent studies and findings.

This compound is characterized by its molecular formula and a molecular weight of 232.28 g/mol. The compound exhibits a boiling point of approximately 115 °C at reduced pressure (0.7 Torr) and has a predicted density of .

Antiviral Activity

Recent studies have highlighted the compound's potential as an antiviral agent. In a study focused on the synthesis and biological evaluation of related compounds, it was noted that modifications to the hydrazine structure could enhance antiviral efficacy while reducing cytotoxicity. Notably, compounds with similar structural features demonstrated significant inhibition against yellow fever virus replication, with some achieving over 50% inhibition at concentrations as low as 50 µM .

Table 1: Antiviral Activity Summary

| Compound | EC50 (µM) | CC50 (µM) | Therapeutic Index |

|---|---|---|---|

| This compound | TBD | TBD | TBD |

| Compound M02 | 50 ± 5 | 135 ± 10 | 2.7 |

| Compound P02 | 5 ± 1.7 | TBD | TBD |

Note: EC50 refers to the concentration required to achieve 50% maximal effect; CC50 is the concentration causing 50% cytotoxicity.

Anticancer Potential

The compound has also been explored for its anticancer properties, particularly in the treatment of various types of cancer, including melanoma and chronic lymphocytic leukemia. Research indicates that certain derivatives exhibit selective PPARα antagonism, which may contribute to their anticancer effects .

Case Studies

- Melanoma Treatment : In experimental models, derivatives of this compound were shown to inhibit metastasis in B16F10 melanoma cells. The efficacy was linked to their ability to modulate pathways involved in cell proliferation and migration .

- Chronic Lymphocytic Leukemia : Another study indicated that hydrazine derivatives could induce apoptosis in CLL cells through mechanisms involving oxidative stress and mitochondrial dysfunction .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural characteristics. Preliminary SAR analyses suggest that modifications to the hydrazine moiety can significantly impact both antiviral and anticancer activities. For instance, the presence of electron-rich aromatic rings linked through stable linkers has been associated with enhanced biological activity .

Propiedades

IUPAC Name |

ethyl N-[(E)-benzylideneamino]-N-prop-2-enylcarbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2/c1-3-10-15(13(16)17-4-2)14-11-12-8-6-5-7-9-12/h3,5-9,11H,1,4,10H2,2H3/b14-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPNCLKWEWRFDOA-SDNWHVSQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N(CC=C)N=CC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)N(CC=C)/N=C/C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.